4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzamide core substituted with a tert-butyl group and a 1,2,5-oxadiazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of a nitrile oxide with an alkyne can yield the desired oxadiazole ring.
Introduction of the tert-butyl group: This step involves the alkylation of the benzamide core using tert-butyl halides in the presence of a base.
Coupling of the oxadiazole ring with the benzamide core: This can be done using standard coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzamide core.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the benzamide core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and bases are typically used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide has several applications in scientific research:
Biology: The compound’s biocompatibility makes it suitable for bioconjugation and labeling studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. For example, in CuAAC reactions, it acts as a ligand that stabilizes the copper catalyst, thereby accelerating the reaction and reducing cytotoxicity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide stands out due to its combination of a benzamide core with a 1,2,5-oxadiazole ring and a tert-butyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C14H17N3O2/c1-9-12(17-19-16-9)15-13(18)10-5-7-11(8-6-10)14(2,3)4/h5-8H,1-4H3,(H,15,17,18) |
InChI Key |
FYYSJKBRMLYYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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